molecular formula C16H17NO3 B5707584 N-(3-ethoxyphenyl)-2-methoxybenzamide

N-(3-ethoxyphenyl)-2-methoxybenzamide

Cat. No. B5707584
M. Wt: 271.31 g/mol
InChI Key: QIARZBPDVKROSS-UHFFFAOYSA-N
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Description

N-(3-ethoxyphenyl)-2-methoxybenzamide, also known as EPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM belongs to the class of benzamide derivatives and has been synthesized using various methods.

Scientific Research Applications

N-(3-ethoxyphenyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. N-(3-ethoxyphenyl)-2-methoxybenzamide has also been shown to have neuroprotective effects and can improve cognitive function. These properties make N-(3-ethoxyphenyl)-2-methoxybenzamide a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

N-(3-ethoxyphenyl)-2-methoxybenzamide exerts its pharmacological effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(3-ethoxyphenyl)-2-methoxybenzamide also modulates the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(3-ethoxyphenyl)-2-methoxybenzamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and decrease the activity of COX-2 and iNOS. N-(3-ethoxyphenyl)-2-methoxybenzamide has also been shown to improve cognitive function and memory in animal models. Additionally, N-(3-ethoxyphenyl)-2-methoxybenzamide has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

N-(3-ethoxyphenyl)-2-methoxybenzamide has several advantages for lab experiments. It is easy to synthesize and has been shown to have high purity and stability. N-(3-ethoxyphenyl)-2-methoxybenzamide is also relatively inexpensive compared to other compounds with similar properties. However, N-(3-ethoxyphenyl)-2-methoxybenzamide has some limitations in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, N-(3-ethoxyphenyl)-2-methoxybenzamide has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on N-(3-ethoxyphenyl)-2-methoxybenzamide. One area of interest is the development of N-(3-ethoxyphenyl)-2-methoxybenzamide analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of N-(3-ethoxyphenyl)-2-methoxybenzamide's potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the safety and efficacy of N-(3-ethoxyphenyl)-2-methoxybenzamide in human clinical trials.

Synthesis Methods

N-(3-ethoxyphenyl)-2-methoxybenzamide can be synthesized using multiple methods, including the reaction of 2-methoxybenzoic acid with N-(3-ethoxyphenyl) ethanamide in the presence of a coupling agent. Another method involves the reaction of 2-methoxybenzoic acid with 3-ethoxyaniline in the presence of a coupling agent, followed by the reaction of the resulting intermediate with thionyl chloride and N,N-dimethylformamide. These methods have been used to produce N-(3-ethoxyphenyl)-2-methoxybenzamide with high yields and purity.

properties

IUPAC Name

N-(3-ethoxyphenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-3-20-13-8-6-7-12(11-13)17-16(18)14-9-4-5-10-15(14)19-2/h4-11H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIARZBPDVKROSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethoxyphenyl)-2-methoxybenzamide

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